![molecular formula C25H23N3O2 B2927007 4-(1-benzyl-1H-benzimidazol-2-yl)-1-(3-methoxyphenyl)pyrrolidin-2-one CAS No. 848208-42-4](/img/structure/B2927007.png)
4-(1-benzyl-1H-benzimidazol-2-yl)-1-(3-methoxyphenyl)pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-benzyl-1H-benzimidazol-2-yl)-1-(3-methoxyphenyl)pyrrolidin-2-one, also known as BBP, is a novel compound that has gained attention in the scientific community due to its potential as a therapeutic agent. BBP belongs to the class of benzimidazole derivatives and has been shown to possess various biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.
Aplicaciones Científicas De Investigación
Palladium(II) and Platinum(II) Complexes
Research has delved into the synthesis of Palladium(II) and Platinum(II) complexes containing benzimidazole ligands, including compounds structurally related to "4-(1-benzyl-1H-benzimidazol-2-yl)-1-(3-methoxyphenyl)pyrrolidin-2-one". These complexes have been studied for their potential as anticancer compounds. Their molecular structures, vibrational frequencies, and cytotoxicity were explored, showing activity against various cancer cell lines comparable to cis-platin, thus highlighting their potential in cancer treatment (Ghani & Mansour, 2011).
Serotonin Receptor Antagonists
Conformationally restricted fused imidazole derivatives, related to the core structure of interest, were synthesized and evaluated as serotonin (5-HT3) receptor antagonists. These compounds were investigated for their potential in treating irritable bowel syndrome (IBS) and nausea associated with cancer chemotherapy. The research uncovered structure-activity relationships, identifying compounds significantly more potent than existing treatments, which suggests their applicability in medical therapies (Ohta et al., 1996).
Heterocyclic Systems Synthesis
Studies have focused on synthesizing novel bicyclic systems, such as 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-ones, through one-pot condensation. The synthesized compounds' biological activity was predicted, indicating the potential utility of these compounds in developing new therapeutic agents. This research demonstrates the versatility of utilizing heterocyclic systems in drug development and other scientific applications (Kharchenko et al., 2008).
Synthesis of Heterocycles with Aldehyde Functionality
Research on 1-bis(methoxy)-4-bis(methylthio)-3-buten-2-one highlighted its use as a synthon for synthesizing five and six-membered heterocycles, featuring either masked or unmasked aldehyde functionality. This underscores the compound's utility in creating diverse heterocyclic systems that could be further explored for various scientific applications, including drug synthesis and material science (Mahata et al., 2003).
Propiedades
IUPAC Name |
4-(1-benzylbenzimidazol-2-yl)-1-(3-methoxyphenyl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O2/c1-30-21-11-7-10-20(15-21)27-17-19(14-24(27)29)25-26-22-12-5-6-13-23(22)28(25)16-18-8-3-2-4-9-18/h2-13,15,19H,14,16-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDADHFYCNJMBAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-Benzylbenzimidazol-2-yl)-1-(3-methoxyphenyl)pyrrolidin-2-one |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.